4-Isobutyl-2-(pyrrolidin-2-yl)oxazole
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C11H18N2O/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10/h7-8,10,12H,3-6H2,1-2H3 |
InChI Key |
BKVAXZAFOTUASM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=COC(=N1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can be achieved through a multi-step process starting from l-Boc-proline. The key steps involve the formation of intermediates such as 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides, which are then cyclized under Appel reaction conditions to form the oxazole ring . This method provides the target compound with high enantiomeric excess and moderate overall yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles with different substituents.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the oxazole and pyrrolidine rings to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., base or acid catalysis).
Major Products
Scientific Research Applications
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Physical Properties of Proline-Derived Oxazole Derivatives
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole | 82 | 108–111 | 242.21* |
| 4-Methyl- analog | 77 | 126–128 | 180.25 |
| 4-Isopropyl- analog | 80 | 134–136 | 194.27 |
| 4-tert-Butyl- analog | 85 | 141–142 | 208.29 |
*Dihydrochloride salt form.
Positional Isomerism and Reactivity
The positional isomer 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole () demonstrates how substituent placement alters properties:
- Molecular Weight : Both isomers share a molecular weight of ~180–242 g/mol, but the 3-pyrrolidinyl/5-isopropyl configuration may reduce steric interactions compared to the 2-pyrrolidinyl/4-isobutyl arrangement.
- Synthetic Accessibility : The proline-derived route for the target compound (4-isobutyl) is more efficient (82% yield) than methods for synthesizing 3,5-disubstituted oxazoles, which often require multi-step protocols .
Inflammatory Response Modulation
Small oxazole fragments (e.g., degradation products of MccB17) induce intestinal inflammation via IDO1 activation and CD1d-dependent pathways, whereas bulkier derivatives like this compound may evade this immunomodulatory effect due to steric hindrance, as seen with full-length MccB17 .
Enzymatic Binding and Drug Potential
In silico studies of oxazole derivatives targeting PPARγ () reveal that substituent polarity and size critically influence binding affinity. The isobutyl group in the target compound may enhance hydrophobic interactions compared to aryl-substituted analogs (e.g., 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile), which exhibit lower nonlinear optical activity but higher π-conjugation .
Optical and Electronic Properties
The target compound’s isobutyl and pyrrolidinyl groups likely disrupt π-electron delocalization compared to oxazole dyes with extended π-systems (e.g., 4-DMDBA with βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹). However, its chiral centers and nitrogen-rich structure may favor applications in asymmetric catalysis or as a ligand in metal-organic frameworks .
Q & A
Q. What are the common synthetic routes for 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example, oxazole rings can be formed via cyclization of α-acylamino ketones or through [3+2] cycloaddition reactions. Pyrrolidine substitution may be introduced via nucleophilic addition or reductive amination. Key steps include:
-
Cyclization : Use of ammonium acetate in refluxing ethanol to form the oxazole core .
-
Functionalization : Coupling pyrrolidine derivatives via palladium-catalyzed cross-coupling or acid-mediated condensation .
Solvent choice (e.g., DMF for polar aprotic conditions vs. toluene for non-polar) significantly affects reaction kinetics and regioselectivity. Optimize temperature (80–120°C) and catalyst loading (5–10 mol% Pd) to mitigate side reactions .- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxazole Formation | NH₄OAc, EtOH, reflux | 45–60% | |
| Pyrrolidine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 55–70% |
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Oxazole protons: δ 7.8–8.2 ppm (deshielded due to aromaticity).
- Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet for N-CH₂).
- Isobutyl group: δ 0.9–1.1 ppm (doublet for CH₃) .
- FTIR : Key peaks include C=N stretch (~1650 cm⁻¹) for oxazole and N-H bend (~1550 cm⁻¹) for pyrrolidine .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isobutyl group).
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?
- Methodological Answer : Contradictions often arise from heat transfer inefficiencies or solvent polarity changes. Mitigation strategies:
-
DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent volume, stirring rate) to identify critical factors .
-
In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
-
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
- Case Study :
A 10-fold scale-up in toluene reduced yield from 70% to 50% due to poor solubility. Switching to DMF/THF (4:1) restored yield to 65% .
- Case Study :
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
-
DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps. The oxazole ring’s electron-deficient nature (LUMO ≈ -1.5 eV) facilitates nucleophilic attacks, while pyrrolidine’s electron-rich N-atom (HOMO ≈ -5.2 eV) enhances hydrogen-bonding potential .
-
Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., higher solubility in chloroform vs. water) .
- Data Table : Calculated Electronic Properties
| Parameter | Value | Implication |
|---|---|---|
| HOMO (eV) | -5.2 | Nucleophilic sites at pyrrolidine |
| LUMO (eV) | -1.5 | Electrophilic reactivity at oxazole |
| Dipole Moment | 3.8 D | High polarity favors aqueous solubility |
Q. What bioactivity mechanisms are hypothesized for this compound, and how are they validated?
- Methodological Answer :
- Target Prediction : Use molecular docking (AutoDock Vina) to identify potential protein targets (e.g., kinases or GPCRs) .
- In Vitro Assays :
- Antimicrobial : MIC testing against S. aureus (24–48 hr incubation, 96-well plate) .
- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ determination) .
- SAR Studies : Modify the isobutyl or pyrrolidine groups to assess impact on activity. For example, replacing isobutyl with cyclopropyl increased antimicrobial potency by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
